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Compound of Interest

Compound Name: Erteberel

Cat. No.: B1671057

For Research Use Only. Not for use in humans.

Erteberel, also known as LY500307, is a potent and selective synthetic, nonsteroidal agonist
for the estrogen receptor beta (ER[).[1] It has been investigated in preclinical and clinical
studies for various conditions, including benign prostatic hyperplasia, schizophrenia, and
glioblastoma.[1][2] Development for its initial indications was discontinued.[1] These notes
provide a summary of its use in research settings.

Mechanism of Action

Erteberel is a selective agonist of Estrogen Receptor (3 (ERp).[3] Upon binding, the activated
ER[ complex can modulate the expression of target genes. This interaction can lead to various
cellular outcomes, including the induction of apoptosis, cell cycle arrest, and modulation of
DNA damage response pathways.[4][5] In some cancer cell types, Erteberel's activation of
ERp has been shown to induce R-loop formation, leading to DNA damage.[6]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for Erteberel.

Table 1: In Vitro Activity of Erteberel
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Parameter Receptor Value Assay Details

Competitive binding
Binding Affinity (Ki) Human ERa 2.68 nM assay with 3H-
estradiol.[3]

Competitive binding
Human ER( 0.19 nM assay with 3H-
estradiol.[3]

Transcriptional assay
Functional Potency in cotransfected
Human ERa 19.4 nM
(ECs0) human prostate

cancer PC3 cells.[3]

Transcriptional assay

in cotransfected

Human ERPB 0.66 nM

human prostate

cancer PC3 cells.[3]

. o Based on Ki values.[1]
Selectivity ERpB vs ERa 14-fold (Binding) 3]
) Based on ECso

ERp vs ERa 32-fold (Functional)

values.[1][3]

] ) Transcriptional assay

Efficacy ERa / ERB >90% (Full Agonist)

in PC3 cells.[3]

Table 2: In Vivo Dosage and Administration of Erteberel
in Animal Models
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Diseasel/Indica

Administration

Animal Model " Dosage Route & Key Findings
ion
Schedule
Dose-dependent
reduction in
Benign Prostatic prostate weight;
) ] 0.01-0.05 Oral gavage,
CD-1 Mice Hyperplasia ) no effect on
mg/kg daily for 7 days ]
(BPH) Model testes/seminal
vesicle weight.[3]
[7]
Reduced
proliferation (Ki-
Ovarian Cancer ] 67) and
o Oral, daily for 28 )
Athymic Mice Xenograft 5 mg/kg q increased
ays
(OVCAR-3 cells) Y apoptosis
(TUNEL) in
tumors.[8]
Glioblastoma
Ovariectomized (GBM) Reduced tumor
) ) 5 mg/kg Oral
Mice Orthotopic Model growth.[2]
(U251 cells)

Syngeneic Mice

Glioma Model

5 mg/kg/da
(GL26 cells) Jraeay

Oral, for 40-50
days

Improved overall

survival.[8]

Table 3: No-Observed-Adverse-Effect L evels (NOAELs)

Species

Study Type

NOAEL

Rat (Male)

Fertility

1 mg/kg/day([7]

Rat (Female)

Fertility and Embryo-fetal

Development

0.3 mg/kg/day[7]

Rabbit

Embryo-fetal Development

25 mg/kg/day[7]
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Experimental Protocols
In Vitro ERB/ERa Competitive Binding Assay

This protocol is adapted from methodologies used to characterize the binding affinity of
Erteberel.[7]

Objective: To determine the binding affinity (Ki) of Erteberel for ERa and ER[f.

Materials:

Recombinant full-length human ERa and ER[ proteins.[3]
» 3H-estradiol (radioligand).

» Erteberel (test compound).

e 17-f Estradiol (for non-specific binding).

o Assay Buffer: 50mM HEPES (pH 7.5), 1.5mM EDTA, 150mM NacCl, 10% glycerol, 1mg/mi
ovalbumin, 5mM DTT.[7]

o Dextran-coated charcoal (DCC) buffer.[7]

e Scintillation fluid.

96-well plates.

Procedure:

Prepare serial dilutions of Erteberel at 10 different concentrations.

In a 96-well plate, add 0.025 pCi/well 3H-estradiol and 10 ng/well of either ERa or ER[3
receptor in assay buffer.

Add the various concentrations of the test compound (Erteberel) to the wells.

For determining non-specific binding, add 1 uM of unlabeled 17-p Estradiol to control wells.
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 Incubate the plate for 4 hours at room temperature to allow binding to reach equilibrium.
o To separate bound from free radioligand, add 70 pl of cold DCC buffer to each well.

e Mix the plates for 8 minutes on an orbital shaker at 4°C.

o Centrifuge the plates at 3,000 rpm for 10 minutes at 4°C.

o Transfer 120 pl of the supernatant (containing the bound radioligand) to a new plate.

e Add 175 pl of scintillation fluid to each well, seal the plate, and shake vigorously.

o Read the plate in a scintillation counter (e.g., Wallac Microbeta counter).

o Calculate ICso values from the competition curve and convert to Ki values using the Cheng-
Prusoff equation.[7]

In Vivo Administration Protocol for BPH Mouse Model

This protocol is based on studies evaluating Erteberel in a mouse model of benign prostatic
hyperplasia.[3]

Objective: To assess the in vivo efficacy of Erteberel on prostate weight.

Materials:

Erteberel (LY500307).

Vehicle (e.g., 5% DMSO in corn oil).[3]

CD-1 mice.

Oral gavage needles.
Formulation Preparation (Example for 1 mL):
e Prepare a stock solution of Erteberel in DMSO (e.g., 9 mg/mL).

e Add 50 pL of the clear DMSO stock solution to 950 uL of corn oil.
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e Mix evenly. The final solution contains 5% DMSO.
e This working solution should be used immediately for optimal results.[3]

Procedure:

House CD-1 mice under standard laboratory conditions.

e Randomly assign mice to treatment groups (e.g., vehicle, 0.01 mg/kg, 0.025 mg/kg, and 0.05
mg/kg Erteberel).

o Administer the assigned treatment daily via oral gavage for 7 consecutive days.
e On day 8, euthanize the mice.
o Carefully dissect the prostate gland and measure its wet weight.

o Compare the prostate weights between the treatment groups and the vehicle control group
to determine efficacy.

Cell Viability (MTT) Assay for Glioblastoma Cells

This protocol describes the use of Erteberel to assess its effect on the viability of glioblastoma
(GBM) cells.[4]

Objective: To determine the effect of Erteberel on the viability of GBM cells.
Materials:

» GBM cell lines (e.g., U87, U251).[4]

Normal human astrocytes (as control).[4]

Phenol red-free DMEM supplemented with 5% dextran-charcoal treated FBS.[4]

Erteberel (LY500307).

Vehicle (e.g., DMSO).
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o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

o DMSO for solubilization.

e 96-well plates.

Procedure:

o Seed GBM cells or astrocytes in 96-well plates at a density of 2 x 103 cells/well.
o Allow cells to attach overnight.

o Treat the cells with varying concentrations of Erteberel (e.g., 0.25-10 uM) or vehicle control.

[8]
e |ncubate the cells for 72 hours.

e Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form
formazan crystals.

» Remove the media and solubilize the formazan crystals in DMSO.
» Measure the optical density using a microplate reader at the appropriate wavelength.
o Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations
Signaling Pathway and Cellular Effects
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Caption: Mechanism of action for Erteberel (LY500307).
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Experimental Workflow: In Vivo Efficacy Study

1. Study Setup

Select Animal Model
(e.g., CD-1 Mice)

2. Treatment Phase

Randomize into Groups Prepare Erteberel
(Vehicle, Dose 1, Dose 2...) and Vehicle Formulations

l

Daily Oral Gavage
(e.g., 7-28 days)

3. Endpoirt Analysis

Euthanasia and
Tissue Collection

Measure Primary Endpoint Histological Analysis
(e.g., Prostate/Tumor Weight) (Ki-67, TUNEL)

Statistical Comparison
between Groups

Click to download full resolution via product page

Caption: General workflow for an in vivo efficacy study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(LY500307)]. BenchChem, [2025]. [Online PDF]. Available at:
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guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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